tert-Butyl (3-aminopropyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-aminopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6,9H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHWAQLZBIMPRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370892 | |
| Record name | N-Boc-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75178-96-0 | |
| Record name | tert-Butyl (3-aminopropyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75178-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Boc-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (3-aminopropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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The Significance of Protected Diamines in Advanced Synthetic Transformations
Diamine scaffolds are integral to the structure of numerous biologically active compounds and functional materials. However, the presence of two reactive amine groups presents a significant challenge in chemical synthesis. Uncontrolled reactions can lead to a mixture of products, including undesired di-substituted and polymeric materials, which complicates purification and reduces the yield of the target molecule.
This is where the concept of amine protection becomes critical. By selectively blocking one of the amine functionalities, chemists can direct the reactivity of the diamine, allowing for sequential and controlled modifications. Mono-Boc-protected diamines, such as N-Boc-1,3-propanediamine, are particularly valuable because the Boc group offers a unique set of advantages. It is stable under a wide range of reaction conditions, including those involving bases and nucleophiles, yet can be readily removed under mild acidic conditions. This "orthogonal" protection strategy allows for the selective deprotection of the Boc group without affecting other acid-labile or base-labile protecting groups within the same molecule, a crucial feature in multi-step syntheses.
The synthesis of mono-Boc-protected diamines itself requires careful control. A common method involves the slow addition of di-tert-butyl dicarbonate (B1257347) (Boc)₂O to the diamine. researchgate.net Another approach utilizes a sequential addition of hydrochloric acid and (Boc)₂O to achieve selective mono-protection with good yields. researchgate.net Microreactor technology has also been employed to optimize the synthesis, offering precise control over reaction parameters and leading to higher yields of the desired mono-protected product compared to traditional batch reactors.
N Boc 1,3 Propanediamine As a Strategic Building Block in Chemical Synthesis
N-Boc-1,3-propanediamine, also known by its IUPAC name tert-butyl (3-aminopropyl)carbamate, has emerged as a cornerstone in the synthesis of a diverse array of complex molecules. medkoo.comsincerechemicals.com Its structure, featuring a primary amine at one end and a Boc-protected amine at the other, allows it to serve as a versatile linker and intermediate. chemimpex.com
In the pharmaceutical industry, this compound is a key intermediate in the synthesis of various drug candidates. sincerechemicals.comchemimpex.com It is particularly valuable in the development of peptide-based therapeutics, where the controlled introduction of the aminopropyl moiety can enhance the stability and efficacy of the drug. chemimpex.com For instance, it has been instrumental in the preparation of spermidine (B129725) analogues and other pharmacologically active compounds. medkoo.comfishersci.ca Research has shown its utility in creating vancomycin-sugar conjugates to combat antibiotic-resistant bacteria and in synthesizing sulfonamide derivatives with potential therapeutic applications. sigmaaldrich.com
Beyond pharmaceuticals, N-Boc-1,3-propanediamine finds applications in materials science and polymer chemistry. chemimpex.comchemimpex.com It can be used to modify the properties of polymers, such as polyamides and polyurethanes, to enhance flexibility and strength in materials used for coatings and adhesives. sincerechemicals.comchemimpex.com The ability to deprotect the Boc group allows for the creation of functionalized materials with specific properties, such as those used in drug delivery systems. chemimpex.com
The versatility of N-Boc-1,3-propanediamine is further highlighted by its use in various chemical reactions, including the Suzuki reaction, a powerful tool for forming carbon-carbon bonds. medkoo.comfishersci.ca
Table 1: Physicochemical Properties of N-Boc-1,3-propanediamine
| Property | Value |
|---|---|
| CAS Number | 75178-96-0 medkoo.com |
| Molecular Formula | C₈H₁₈N₂O₂ medkoo.com |
| Molecular Weight | 174.24 g/mol medkoo.com |
| Appearance | White to off-white solid or colorless liquid alfa-chemical.com |
| Melting Point | 22 °C (lit.) alfa-chemical.com |
| Boiling Point | 203 °C (lit.) alfa-chemical.com |
| Density | 0.998 g/mL at 20 °C (lit.) alfa-chemical.com |
Current Research Landscape and Future Trajectories for N Boc 1,3 Propanediamine
The current research landscape for N-Boc-1,3-propanediamine is vibrant and expanding, driven by the continuous need for novel molecules with tailored functionalities. In medicinal chemistry, a significant focus remains on its use in the synthesis of peptidomimetics and drug conjugates to address challenges like antibiotic resistance. sigmaaldrich.com Researchers are exploring its role in creating novel antimicrobial agents through the synthesis of glyoxamide and guanidinium (B1211019) derivatives.
A notable trend is the development of more efficient and selective synthetic methodologies. For example, recent research has demonstrated the direct α-alkylation of primary aliphatic amines like N-Boc-1,3-propanediamine using CO₂ and electrostatics, opening new avenues for its application in medicinal chemistry. sigmaaldrich.com The use of this compound in solid-phase peptide synthesis continues to be an active area of research, streamlining the creation of complex peptides. nih.govnih.gov
Looking ahead, the demand for N-Boc-1,3-propanediamine and other protected diamines is expected to grow, particularly in the development of advanced materials and bio-based polymers. nih.govdatahorizzonresearch.com The unique properties of diamines are being harnessed to create high-performance polyamides and other polymers with specific characteristics. sincerechemicals.comnih.gov As the fields of biotechnology and materials science converge, the strategic application of building blocks like N-Boc-1,3-propanediamine will be crucial in developing next-generation technologies, from targeted drug delivery systems to innovative biomaterials. The ongoing research into the biosynthesis of diamines also points towards a future where these crucial building blocks could be produced more sustainably. nih.gov
An in-depth examination of the synthetic strategies surrounding N-Boc-1,3-propanediamine reveals its significance as a versatile building block in organic chemistry. The precise control over the introduction and removal of the tert-butyloxycarbonyl (Boc) protecting group is fundamental to its utility, enabling the construction of complex molecules with diverse applications.
Reaction Mechanisms and Mechanistic Insights Involving N Boc 1,3 Propanediamine
Elucidation of Reaction Pathways in Derivative Formation
The formation of derivatives from N-Boc-1,3-propanediamine often involves the nucleophilic character of its primary amine. The Boc (tert-butyloxycarbonyl) protecting group on one of the amines allows for selective reactions at the unprotected primary amine. nsf.gov
For instance, in the synthesis of spermidine (B129725) analogues, N-Boc-1,3-propanediamine serves as a foundational molecule. The reaction pathway typically involves the alkylation or acylation of the free primary amine. The mechanism of these reactions follows a standard nucleophilic substitution or addition-elimination pathway, where the lone pair of electrons on the nitrogen atom of the primary amine attacks an electrophilic carbon center. The Boc group remains intact under these conditions, ensuring that only the desired amine reacts.
In another example, the reaction of N-Boc-1,3-propanediamine with δ-gluconolactone to form an imine, followed by reduction, is a key step in the synthesis of certain carbohydrate conjugates. The initial step is the nucleophilic attack of the primary amine on the lactone carbonyl, leading to a ring-opened amide intermediate. Subsequent intramolecular cyclization and dehydration can lead to an imine, which is then reduced to the final amine derivative.
The synthesis of sulfonamide derivatives using N-Boc-1,3-propanediamine also highlights the selective reactivity of the primary amine. The reaction with a sulfonyl chloride proceeds via nucleophilic attack of the primary amine on the electrophilic sulfur atom, leading to the formation of a stable sulfonamide bond.
The following table summarizes the types of reactions and the role of N-Boc-1,3-propanediamine in derivative formation.
| Reaction Type | Role of N-Boc-1,3-propanediamine | Resulting Derivative |
| Alkylation/Acylation | Nucleophile | Spermidine Analogues |
| Reaction with Lactone | Nucleophile | Carbohydrate Conjugates |
| Sulfonylation | Nucleophile | Sulfonamide Derivatives |
Investigation of Selective Alpha-Alkylation Mechanisms of Primary Amines
A significant advancement in the functionalization of primary amines is the selective α-alkylation, a reaction where N-Boc-1,3-propanediamine has been a key substrate for mechanistic studies. nih.govscispace.com This process allows for the formation of a C-C bond at the carbon atom adjacent (the α-position) to the free primary amino group. nih.gov
A study by Ye et al. (2018) demonstrated a method for the direct α-alkylation of primary aliphatic amines, including N-Boc-1,3-propanediamine, using photoredox and hydrogen atom transfer (HAT) catalysis. nih.govscispace.com In this reaction, N-Boc-1,3-propanediamine undergoes selective alkylation at the α-position of the free NH2 group, ultimately forming a γ-lactam in a 64% yield. nih.govscispace.com This selectivity is noteworthy because it distinguishes between the N-Boc carbamate (B1207046) and the in-situ formed alkylammonium carbamate. nih.gov
The proposed mechanism involves the one-electron oxidation of a catalyst, which then selectively abstracts a hydrogen atom from the α-carbon of the in-situ formed alkylammonium carbamate. nih.gov The resulting carbon-centered radical then adds to an acrylate (B77674), and subsequent reduction and cyclization yield the final γ-lactam product. nih.gov
In the aforementioned α-alkylation reaction, carbon dioxide (CO2) plays a crucial and multifaceted role. nih.govscispace.com It was found that CO2 not only prevents the undesired N-alkylation of the primary amine but also activates the substrate towards the desired α-C-H functionalization. nih.gov
The primary amine of N-Boc-1,3-propanediamine reacts reversibly with CO2 to form an alkylammonium carbamate in situ. nih.govscispace.com This transformation serves two purposes. Firstly, it acts as a protecting group, shielding the amine from direct N-alkylation. nih.gov Secondly, and more importantly, the formation of the negatively charged carbamate enhances the rate of the desired hydrogen atom transfer (HAT) process. nih.govscispace.com Experimental evidence, such as faster acrylate consumption and product formation in the presence of CO2, supports the role of CO2 as an activator rather than just a simple protecting group. nih.gov
The selectivity for the α-C-H bond over other C-H bonds and the N-H bond is explained by an electrostatic interaction. nih.govscispace.com The in-situ generated alkylammonium carbamate is negatively charged, while the HAT catalyst, a quinuclidinium radical cation, is positively charged. nih.gov
This electrostatic attraction between the anionic carbamate and the cationic radical catalyst is believed to accelerate the intermolecular HAT reaction selectively at the α-position. nih.govscispace.com This electrostatic acceleration overcomes the inherent bond dissociation energies, which would otherwise suggest less selective or different sites of abstraction. nih.gov The α-amino radical derived from the anionic carbamate is also more nucleophilic than the one derived from the N-Boc carbamate, leading to a faster subsequent alkylation step. nih.govscispace.com
Mechanistic Role of Carbon Dioxide in Amine Functionalization
Mechanistic Aspects of Carbamate Formation and Thermal Degradation Pathways in Diamines
The Boc group in N-Boc-1,3-propanediamine is a carbamate. The formation of carbamates is a common reaction for amines, including diamines, often through reaction with reagents like di-tert-butyl dicarbonate (B1257347) (Boc anhydride). In the context of diamines like 1,3-diaminopropane (B46017) (the parent diamine of the title compound), carbamate formation can also occur upon exposure to CO2. researchgate.net
The thermal degradation of diamines, particularly in the context of CO2 capture applications, often involves the formation of carbamates as key intermediates. researchgate.net For 1,3-diaminopropane, a proposed thermal degradation pathway begins with the formation of a carbamate. researchgate.net This carbamate can then undergo two main subsequent reactions:
Intermolecular Cyclization: The carbamate can cyclize to form a six-membered ring, tetrahydro-2(1H)-pyrimidone. researchgate.net
Nucleophilic Attack: A free amine from another diamine molecule can attack the carbonyl carbon of the carbamate, leading to the formation of a linear urea (B33335) compound, N,N'-bis(3-aminopropyl)-urea. researchgate.net
These degradation pathways are important considerations in applications where diamines are subjected to elevated temperatures, such as in industrial CO2 capture processes. researchgate.net While these studies focus on the parent diamine, the principles of carbamate-mediated degradation are relevant to understanding the stability and potential degradation products of N-Boc-1,3-propanediamine under thermal stress, although the Boc group itself has its own thermal decomposition pathways, typically leading to the release of isobutylene (B52900) and CO2. thermofisher.comfishersci.com
Computational and Theoretical Studies of Reaction Mechanisms and Intermediates
Computational and theoretical studies have been instrumental in providing deeper insights into the reaction mechanisms involving N-Boc-1,3-propanediamine and related primary amines. nih.govscispace.com
In the study of selective α-alkylation, computational analysis supported the proposed mechanistic role of CO2 and the electrostatic acceleration of the HAT step. nih.govscispace.com These studies can model the transition states of the reaction, calculate activation energies, and visualize the interactions between the reacting species. For example, computational models can illustrate the electrostatic attraction between the negatively charged carbamate and the positively charged radical catalyst, providing a quantitative basis for the observed selectivity. nih.gov
Theoretical studies can also predict the relative nucleophilicity of different radical intermediates, such as the α-amino radical derived from the anionic carbamate versus the one from the N-Boc carbamate, corroborating experimental observations of faster alkylation from the former. nih.govscispace.com
Furthermore, computational chemistry is used to predict the three-dimensional structures of intermediates and products, which can be correlated with spectroscopic data for characterization. While specific computational studies solely on N-Boc-1,3-propanediamine are not extensively detailed in the provided context, the application of these methods to very similar systems demonstrates their power in elucidating complex reaction mechanisms. nih.govscispace.com
Applications of N Boc 1,3 Propanediamine in Organic Synthesis
As a Core Building Block for Complex Molecule Construction
The unique structure of N-Boc-1,3-propanediamine, with its differentiated amino groups, makes it an essential starting material for constructing intricate molecular architectures. The free primary amine can act as a nucleophile, while the Boc-protected amine remains inert until a later deprotection step, enabling sequential and controlled modifications. sincerechemicals.com This characteristic is crucial in multi-step syntheses where precise control over reactivity is necessary.
The primary amine of N-Boc-1,3-propanediamine readily participates in amide bond formation, a fundamental reaction in organic and medicinal chemistry. It can be condensed with carboxylic acids, acyl chlorides, and other activated carbonyl compounds to form stable amide linkages. nih.gov This reactivity is harnessed in the synthesis of a wide array of molecules, including peptide and protein mimics, where the diamine serves as a linker or introduces a specific spacing and functionality. researchgate.netchemimpex.com
Research has demonstrated its use in the synthesis of novel sulfonamide derivatives and in the construction of lipophilic-vancomycin-carbohydrate conjugates designed to combat vancomycin-resistant bacteria. sigmaaldrich.com In one-pot amidation procedures, N-Boc-protected amines, including N-Boc-1,3-propanediamine, can be efficiently converted to amides using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) followed by a Grignard reagent, achieving high yields. nih.gov
Table 1: Examples of Coupling Reactions Involving N-Boc-1,3-propanediamine
| Reactant 1 | Reactant 2 | Product Type | Application Area |
|---|---|---|---|
| N-Boc-1,3-propanediamine | Carboxylic Acid/Acyl Chloride | N-Acyl-N'-Boc-1,3-propanediamine | Synthesis of complex organic molecules, pharmaceutical intermediates. |
| N-Boc-1,3-propanediamine | HNNK-5 (a 1,3-dione derivative) | Intermediate for antifungal agents | Agrochemical research. researchgate.net |
The nucleophilic primary amine of N-Boc-1,3-propanediamine is effective in ring-opening reactions of strained cyclic electrophiles such as epoxides and aziridines. nih.govmdpi.com This reaction is a powerful method for generating more complex structures with defined stereochemistry. The attack of the amine on the electrophilic carbon of the ring leads to the formation of β-amino alcohols or 1,2-diamines, respectively. These products are valuable intermediates in the synthesis of biologically active compounds. nih.govmdpi.com
For instance, the reaction of N-Boc-1,3-propanediamine with an azetidinium ion, a four-membered ring, proceeds under reflux in dichloromethane (B109758) to yield the ring-opened product in high yield (90%). researchgate.net Similarly, the ring-opening of azetines with primary-secondary diamines has been shown to occur with high regioselectivity, with the amide bond forming exclusively at the primary amine position. nih.govnsf.gov
Amide Bond Formation and Diverse Coupling Reactions
Role in Transition Metal-Catalyzed Cross-Coupling Reactions
N-Boc-1,3-propanediamine and its derivatives play a significant role in modern synthetic chemistry, particularly in the realm of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.
N-Boc-1,3-propanediamine is noted for its application in Suzuki reactions. fishersci.atmedkoo.comchemicalbook.comcymitquimica.com While not typically a direct component of the catalytic cycle, it is often used as a precursor to synthesize more complex ligands or as a building block in one of the coupling partners. The presence of the diamine moiety can be crucial for the final properties of the target molecule, which may have applications in medicinal chemistry or materials science.
The diamine scaffold of N-Boc-1,3-propanediamine is a popular choice for the design of bidentate ligands for transition metal catalysts. chemimpex.com After deprotection and further functionalization, the resulting diamine can be used to create ligands that coordinate with metal centers like copper or palladium. These ligands can influence the efficiency, selectivity, and scope of catalytic reactions. chemimpex.com For example, research has explored its use in catalysis where it can act as a ligand in metal-catalyzed reactions to improve reaction efficiency and selectivity. chemimpex.com In one study, mono-Boc protected diamines were used as starting materials for the synthesis of ligands for copper-catalyzed asymmetric Diels-Alder reactions. wiley-vch.de
Table 2: Applications of N-Boc-1,3-propanediamine-Derived Ligands
| Ligand Type | Metal | Reaction Type |
|---|---|---|
| Bidentate N,N-ligand | Copper | Asymmetric Diels-Alder. wiley-vch.de |
Utilization in Suzuki Reaction Methodologies
Stereoselective Synthesis Utilizing N-Boc-1,3-propanediamine Scaffolds
While N-Boc-1,3-propanediamine is an achiral molecule, it serves as a valuable scaffold for the synthesis of chiral molecules, including chiral 1,3-diamines. Chiral 1,3-diamines are important structural motifs in natural products and pharmaceuticals and are also used as chiral auxiliaries or ligands in asymmetric synthesis. researchgate.net
The synthesis of stereochemically defined 1,3-diamino-2-ol scaffolds, which contain three continuous stereocenters, can be achieved using building blocks derived from similar structural motifs. nih.gov For example, a highly diastereoselective one-pot synthesis of a 1,3-diamino-2-alcohol unit has been developed, showcasing the utility of the 1,3-diamine backbone in constructing complex stereochemical arrays. nih.gov Although direct stereoselective methods using N-Boc-1,3-propanediamine as a chiral auxiliary are less common due to its inherent achirality, its role as a foundational building block for creating more complex chiral structures is well-established. researchgate.net It can be incorporated into a larger molecule which then undergoes a stereoselective reaction, or it can be modified to create a chiral ligand for asymmetric catalysis.
Chiral Propanediamine Ligands in Asymmetric Catalysis (e.g., Michael Additions)
The 1,3-propanediamine backbone derived from N-Boc-1,3-propanediamine is a privileged scaffold for the synthesis of chiral ligands used in asymmetric catalysis. These ligands, when complexed with a metal center, create a chiral environment that can effectively control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.
One of the prominent applications is in the asymmetric Michael addition, a powerful carbon-carbon bond-forming reaction. For instance, enlarged Salen-like ligands, which incorporate a propanediamine linker, have been synthesized and successfully used in scandium-catalyzed enantioselective Michael additions. mdpi.com These ligands are prepared from components including propanediamines, L-phenylalanine, and salicylaldehydes. The resulting scandium(III) complex demonstrates excellent reactivity and stereocontrol in the addition of indoles to α,β-unsaturated ketones like 2-cinnamoylpyridine 1-oxides, achieving high yields and enantiomeric excesses (ee). mdpi.com The flexibility of the propanediamine chain in these "enlarged" ligands is crucial for accommodating the coordination geometry of large rare earth metal ions like Sc(III), thereby facilitating the creation of an effective chiral pocket. mdpi.com
Research has shown that the electronic properties of the ligand, modified by substituents on the salicylaldehyde (B1680747) moiety, can tune the catalytic activity and selectivity. This tunability allows for the optimization of the catalyst for specific substrates, as demonstrated in the table below, which summarizes the results for the Michael addition of various indoles to an enone catalyzed by a scandium(III)-enlarged Salen complex. mdpi.com
| Entry | Indole Substituent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | H | 99 | 99 |
| 2 | 5-Me | 99 | 99 |
| 3 | 5-OMe | 98 | 78 |
| 4 | 5-F | 79 | 57 |
| 5 | 7-Me | 60 | 98 |
Table 1: Performance of a Scandium(III)-enlarged Salen complex derived from a propanediamine backbone in the asymmetric Michael addition of substituted indoles to 2-cinnamoylpyridine 1-oxide. Data sourced from MDPI. mdpi.com
Enantioselective Transformations Facilitated by N-Boc-1,3-propanediamine Derivatives
Derivatives of N-Boc-1,3-propanediamine are not only precursors to ligands but are also key substrates in various enantioselective transformations, particularly through desymmetrization reactions. The desymmetrization of prochiral or meso compounds is an efficient strategy for accessing chiral molecules.
A notable example is the chemoenzymatic desymmetrization of 2-substituted 1,3-propanediamine derivatives. Gotor et al. reported the stereoselective mono-N-acylation of these diamines using lipases. mdpi.com Specifically, the lipase (B570770) from Pseudomonas cepacia (PSL-C) effectively catalyzed the reaction with diallyl carbonate as the acylating agent, resulting in the corresponding mono-N-protected carbamate (B1207046) with high enantiomeric excess. This enzymatic approach provides a green and efficient route to chiral 1,3-diamines, which are valuable building blocks for biologically active compounds and organocatalysts. mdpi.com
Furthermore, N-Boc-1,3-propanediamine derivatives are utilized in non-enzymatic enantioselective processes. For example, the desymmetrization of meso-1,2-diamines has been achieved through palladium-catalyzed asymmetric N-allylation and through dual catalysis systems involving a chiral thiourea (B124793) catalyst and a nucleophilic co-catalyst for N-acylation. thieme-connect.com While these examples often focus on 1,2-diamines, the principles are extendable to 1,3-diamine systems. The strategic use of N-Boc-1,3-propanediamine allows for the introduction of the diamine motif into complex molecular frameworks, which can then undergo enantioselective transformations. In the synthesis of the natural product cytochalasin B, 1,3-diaminopropane (B46017) was used to open an imine group non-hydrolytically, a key step in constructing the complex macrocyclic structure. pnas.org
Synthesis of Heterocyclic Compounds Incorporating N-Boc-1,3-propanediamine
The bifunctional nature of N-Boc-1,3-propanediamine, with its nucleophilic primary amine and latent protected amine, makes it an ideal precursor for the synthesis of nitrogen-containing heterocyclic compounds. These heterocycles are ubiquitous in medicinal chemistry and materials science. nih.govmdpi.com The propanediamine unit can be incorporated to form part of a new ring system, acting as a flexible three-carbon-two-nitrogen synthon.
Design and Synthesis of N-Heterocyclic Frameworks
The synthesis of N-heterocyclic frameworks often involves the reaction of the free primary amine of N-Boc-1,3-propanediamine with a suitable dielectrophile or a molecule containing both an electrophilic center and a group capable of a subsequent cyclization reaction. The Boc-protected amine can then be deprotected and cyclized to form a second ring or modified to complete the target heterocyclic structure.
This strategy is employed in the synthesis of macrocyclic compounds and fused heterocyclic systems. For example, N-Boc-1,3-propanediamine can be reacted with an excess of 1,3-dibromopropane (B121459) to yield an alkylated intermediate. This intermediate can then be used in subsequent steps to build larger polyamine structures or to cyclize into macrocyclic frameworks. The synthesis of fused benzothiadiazepines, a class of compounds with interesting biological activities, can also utilize diamine building blocks. nih.gov The general approach involves reacting a diamine derivative with a sulfuryl-containing reagent to form a cyclic sulfamide (B24259), which is a core structure in these heterocycles. nih.gov
The versatility of this approach is highlighted by the range of heterocycles that can be synthesized, including five- and six-membered rings like pyrimidines and piperidines. nih.govresearchgate.netrsc.org
| Heterocycle Class | Synthetic Strategy | Role of Diamine |
| Macrocyclic Polyamines | Sequential alkylation and deprotection | Chain extension and cyclization precursor |
| Fused Benzothiadiazepines | Reaction with sulfurylating agents | Formation of the core cyclic sulfamide ring nih.gov |
| Piperidines | Intramolecular aza-Michael reaction | Forms the six-membered ring backbone thieme-connect.com |
Table 2: Examples of N-Heterocyclic Frameworks Synthesized Using 1,3-Diamine Precursors.
Formation of Specific Nitrogen-Containing Cyclic Structures
The controlled reactivity of N-Boc-1,3-propanediamine allows for the precise formation of specific cyclic structures. After the initial reaction at the free amine, the Boc group can be removed under acidic conditions, revealing a new primary amine ready for intramolecular cyclization.
One powerful method for achieving such cyclizations is the Mitsunobu reaction. This reaction allows for the formation of a C-N bond under mild conditions via the reaction of an alcohol with the nitrogen atom of the amine, facilitated by reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD). researchgate.net A synthetic strategy could involve tethering an alcohol-containing moiety to the primary amine of N-Boc-1,3-propanediamine. After deprotection of the Boc group, an intramolecular Mitsunobu reaction could be triggered to form a cyclic amine, such as a substituted piperidine (B6355638) or a larger azacycle. researchgate.net
Another strategy involves the oxidative cyclization of N-Boc-N'-alkylsulfamides, which can be derived from N-Boc-1,3-propanediamine. Rhodium-catalyzed C-H amination of these substrates leads to the formation of six-membered heterocyclic products. These products can then be further manipulated, providing access to differentially protected 1,3-diamines, which are valuable chiral building blocks. researchgate.net This method is highly stereospecific and diastereoselective, offering excellent control over the final structure of the nitrogen-containing ring. researchgate.net
Applications in Medicinal Chemistry and Pharmaceutical Development
Design and Synthesis of Bioactive Compounds and Pharmacologically Active Agents
N-Boc-1,3-propanediamine serves as a fundamental component in the synthesis of various bioactive compounds and pharmacologically active agents. fishersci.at Its utility lies in its ability to introduce a flexible three-carbon linker with a reactive primary amine, which can be further functionalized after the removal of the Boc protecting group. sincerechemicals.com This feature has been instrumental in the development of drug candidates for treating a range of diseases, including cancer and infectious diseases. sincerechemicals.com
A notable application is in the synthesis of Lysine-Specific Demethylase 1 (LSD1) inhibitors. LSD1 is an enzyme implicated in cancer development, and its inhibition is a promising therapeutic strategy. N-Boc-1,3-propanediamine is a key building block in the creation of certain LSD1 inhibitors, contributing to the molecular scaffold necessary for potent and selective inhibition.
Furthermore, it plays a role in the synthesis of novel sulfonamide derivatives, which are investigated for their potential biochemical and therapeutic applications.
Development of Peptide-Based Therapeutics and Peptidomimetics
The field of peptide-based therapeutics and peptidomimetics leverages N-Boc-1,3-propanediamine for constructing molecules that mimic or are based on natural peptides. myskinrecipes.comnih.gov The Boc protecting group is crucial in peptide synthesis as it allows for controlled, stepwise addition of amino acid-like units, minimizing undesirable side reactions.
Its application extends to the synthesis of peptidomimetics, which are designed to overcome some of the limitations of natural peptides, such as poor stability and bioavailability. For instance, N-Boc-1,3-propanediamine is used in the synthesis of glyoxamide-based peptidomimetics, which have shown potential as antimicrobial agents. nih.govmdpi.commdpi.com In these syntheses, the N-Boc-1,3-propanediamine is reacted with N-sulfonylisatins to create a Boc-protected glyoxamide intermediate. nih.govmdpi.com
| Intermediate Class | Reactant | Application |
| Boc-protected glyoxamides | N-sulfonylisatins | Synthesis of antimicrobial peptidomimetics |
Synthesis of Spermidine (B129725) Analogues and Polyamine-Derived Agents
N-Boc-1,3-propanediamine is a key precursor in the synthesis of spermidine analogues and other polyamine-derived agents. fishersci.atmedkoo.comcymitquimica.com Polyamines like spermidine are essential for cell growth and proliferation, and their analogues are investigated for their potential as anticancer agents. nih.gov The use of N-Boc-1,3-propanediamine allows for the systematic construction of these complex polyamine structures. nih.gov
Research has demonstrated its use in creating a variety of polyamine analogues, including conformationally restrained versions, to explore their biological activities, such as the inhibition of enzymes like spermine (B22157) oxidase (SMOX), which is implicated in some cancers. nih.gov
Strategies for Developing Antimicrobial Agents and Combating Drug Resistance
The rise of antibiotic resistance has spurred the development of new antimicrobial agents, and N-Boc-1,3-propanediamine has proven to be a valuable tool in this endeavor. sincerechemicals.com
One significant application is in the modification of existing antibiotics to overcome resistance. N-Boc-1,3-propanediamine has been used in the synthesis of vancomycin-derived conjugates. sigmaaldrich.com These conjugates, which often incorporate lipophilic and carbohydrate moieties, are designed to have enhanced activity against vancomycin-resistant bacterial strains, a major threat in clinical settings. sigmaaldrich.com
Beyond modifying existing antibiotics, N-Boc-1,3-propanediamine is used to build entirely new classes of antibacterial agents. mdpi.com It is a component in the synthesis of phenylglyoxamide-based small molecule antimicrobial peptide mimics. mdpi.comnih.gov These compounds are designed to mimic the action of natural antimicrobial peptides, which often work by disrupting bacterial cell membranes. nih.govmdpi.com The synthesis involves ring-opening of N-sulfonylisatins with N-Boc-1,3-propanediamine to produce Boc-protected glyoxamides, which are then further modified to create the final cationic antimicrobial agents. nih.govmdpi.commdpi.com
| Compound Class | Synthetic Strategy | Target |
| Vancomycin-derived conjugates | Conjugation to vancomycin | Vancomycin-resistant bacteria |
| Phenylglyoxamide-based peptidomimetics | Ring-opening of N-sulfonylisatins | Gram-positive and Gram-negative bacteria |
Synthesis of Vancomycin-Derived Conjugates for Resistant Bacterial Strains
Role in HIV Inhibitor Research and Betulinic Acid Derivatives
N-Boc-1,3-propanediamine has also played a role in the development of inhibitors for the Human Immunodeficiency Virus (HIV). nih.gov Specifically, it has been utilized in the synthesis of novel derivatives of betulinic acid, a naturally occurring compound with anti-HIV activity. nih.gov
In this context, N-Boc-1,3-propanediamine is used to create modified side chains that are attached to the betulinic acid scaffold. nih.gov For example, it can be reacted with a cinnamic acid derivative, and after removal of the Boc group, the resulting amine is coupled to the C-28 carboxylic acid of a betulinic acid analogue. nih.gov These modifications aim to improve the potency and pharmacokinetic properties of the resulting compounds, including their activity against drug-resistant HIV strains. nih.gov The ultimate goal is to develop new HIV maturation inhibitors, a class of drugs that interfere with the final steps of the viral life cycle. nih.gov
Formation of Drug Conjugates and Targeted Delivery Systems in Biotechnology
The structure of N-Boc-1,3-propanediamine makes it an ideal linker for creating drug conjugates, where a therapeutic agent is attached to another molecule, such as a targeting ligand or a carrier, to improve its efficacy and delivery. chemimpex.com This approach is fundamental to the development of targeted therapies, which aim to deliver drugs specifically to diseased cells, thereby minimizing off-target effects and enhancing the therapeutic window. chemimpex.comsincerechemicals.com
One significant application is in combating antibiotic resistance. Researchers have synthesized lipophilic vancomycin-carbohydrate conjugates using N-Boc-1,3-propanediamine as a linker. These conjugates have demonstrated enhanced activity against vancomycin-resistant bacterial strains, showcasing the linker's role in creating more potent antibacterial agents.
In the realm of oncology, N-Boc-1,3-propanediamine has been used to create prodrugs designed for tumor-targeted delivery. For instance, a gemcitabine (B846) prodrug linked with this compound showed high efficiency in being deprotected, or activated, within the tumor environment. Furthermore, N-Boc-1,3-propanediamine is a key component in the construction of dendrimers, which are highly branched, tree-like molecules that can be used as drug carriers. google.com These dendrimers can be functionalized by attaching multiple drug molecules, such as doxorubicin, and targeting ligands like folic acid. google.com This multi-component system allows for the targeted delivery of a higher payload of the chemotherapeutic agent directly to cancer cells. google.com
Table 1: Examples of Drug Conjugates Synthesized Using N-Boc-1,3-propanediamine
| Drug/Molecule Conjugated | Targeting Application/Purpose | Research Finding | Source(s) |
| Vancomycin-Carbohydrate | Combating vancomycin-resistant bacteria | Resulting conjugates showed enhanced antibacterial activity. | , , |
| Gemcitabine | Tumor-targeted delivery | The linked prodrug demonstrated a 93% deprotection efficiency in the target environment. | |
| Doxorubicin (on a dendrimer) | Ovarian cancer therapy | Conjugation to a dendrimer with folic acid targeting ligands enhances uptake by cancer cells. | google.com |
Development of Sulfonamide Derivatives with Biochemical Applications
N-Boc-1,3-propanediamine is also a valuable reagent in the synthesis of novel sulfonamide derivatives. Sulfonamides are an important class of compounds in medicinal chemistry, known for a wide range of biological activities. The incorporation of the N-Boc-1,3-propanediamine moiety allows for the introduction of an alkylamino substituent of a specific length, which can be crucial for the molecule's biochemical properties and interactions with biological targets.
A study by Ciesielska et al. (2022) specifically utilized N-Boc-1,3-propanediamine to create a series of new sulfonamides. The research focused on synthesizing derivatives with varying alkylamino substituent lengths to investigate their electrochemical characteristics, acid-base profiles, and complexation properties, all of which are important for potential biochemical applications.
The synthetic strategy often involves the crucial role of the Boc-protecting group. In the synthesis of complex sulfonamide-containing molecules, such as certain antiproliferative agents, protecting the sulfonamide nitrogen with a Boc group is a key step. nih.gov This protection allows for subsequent chemical modifications on other parts of the molecule without undesired side reactions at the sulfonamide group. nih.gov The Boc group can then be selectively cleaved under acidic conditions in the final steps to yield the desired active sulfonamide derivative. nih.gov This methodology highlights the importance of Boc-protected diamines in creating structurally diverse and pharmacologically relevant sulfonamides.
Table 2: Research Focus on N-Boc-1,3-propanediamine in Sulfonamide Synthesis
| Research Area | Key Role of N-Boc-1,3-propanediamine | Investigated Properties | Source(s) |
| Novel Sulfonamide Derivatives | Used to introduce an alkylamino substituent of a defined length. | Electrochemical characteristics, acid-base profile, complexation properties. | , , |
| Antiproliferative Agents (General Methodology) | Boc-protection of the sulfonamide nitrogen was a critical step to allow for further synthesis. | Facilitated the introduction of various solubilizing groups to improve compound properties. | nih.gov |
Applications in Polymer Science and Materials Engineering
Utilization as a Building Block in Polymer Synthesis
N-Boc-1,3-propanediamine is widely utilized as a fundamental building block in the synthesis of a variety of polymers, including polyamines and resins. sincerechemicals.com The presence of the Boc protecting group allows for selective reactions, making it a preferred choice for constructing complex polymeric structures. chemimpex.comnetascientific.com The primary amine can participate in initial polymerization or coupling reactions, while the Boc-protected amine remains inert. This protected group can be subsequently removed under specific, typically acidic, conditions to reveal a reactive primary amine, enabling further chain extension, cross-linking, or functionalization.
This strategic approach is essential for creating polymers with well-defined structures and properties. chemimpex.com For instance, it is a key intermediate in the production of specialty polymers and materials. sincerechemicals.com Its application spans various industrial and research settings where the synthesis of novel polymers with tailored characteristics is required. sincerechemicals.com
Table 1: Role of N-Boc-1,3-propanediamine as a Polymer Building Block
| Feature | Description | Research Application |
|---|---|---|
| Selective Reactivity | The primary amine is available for reaction while the Boc-protected amine is unreactive. | Allows for directional and controlled polymer chain growth. |
| Stepwise Synthesis | The Boc group can be removed post-polymerization to introduce a new reactive site. | Facilitates the synthesis of block copolymers or for grafting side chains. |
| Monomer for Polyamines | Acts as a precursor in the iterative synthesis of long-chain polyamines. | Used in creating structurally homogeneous polyamines for advanced applications. rsc.orgresearchgate.net |
| Intermediate | Serves as a key intermediate for specialty polymers and resins. sincerechemicals.com | Employed in the production of materials for coatings and adhesives. chemimpex.com |
Modification of Polymer Properties and Design of Functional Materials
The incorporation of N-Boc-1,3-propanediamine into polymer backbones is a key strategy for modifying material properties and designing functional materials. By introducing this diamine unit, researchers can enhance characteristics such as flexibility and strength, which is particularly beneficial for materials like coatings and adhesives. chemimpex.com
The true versatility of this building block lies in the post-polymerization modification possibilities. After the polymer is formed, the Boc group can be removed to expose pendant primary amine groups along the polymer chain. These newly available reactive sites are crucial for designing functional materials through various chemical modifications:
Cross-linking: The exposed amines can react with cross-linking agents to form robust, three-dimensional polymer networks. This process allows for precise control over the cross-linking density, which directly influences the mechanical properties of the final material.
Surface Functionalization: In materials science, these amine groups can be used to graft other molecules onto a polymer surface, altering its chemical and physical properties.
Drug Delivery Systems: The compound is used to create advanced materials with specific functionalities, such as drug delivery systems, due to its capacity to form stable linkages and introduce amine functionality for drug conjugation. chemimpex.com
Bioconjugation: It is employed in bioconjugation processes to attach biomolecules to surfaces or other molecules, a critical step in developing targeted therapies and diagnostics. chemimpex.comnetascientific.com
Table 2: Impact of N-Boc-1,3-propanediamine on Polymer Properties and Functionality
| Property/Function | Mechanism of Action | Resulting Material Application |
|---|---|---|
| Increased Flexibility | Incorporation of the propane-1,3-diamine linker into the polymer backbone. | Enhanced performance in coatings and adhesives. chemimpex.com |
| Improved Strength | Facilitates the creation of well-defined polymer structures and cross-linked networks. | Development of mechanically robust materials. chemimpex.com |
| Controlled Cross-linking | Deprotection of the Boc group to reveal reactive amines for controlled cross-linking reactions. | Creation of polymer networks with tunable mechanical properties. |
| Functional Material Design | Exposed amine groups serve as handles for attaching specific molecules (e.g., drugs, biomolecules). | Drug delivery systems, targeted therapies, and diagnostics. chemimpex.comnetascientific.com |
Synthesis of Structurally Defined Long-Chain Polyamines for Advanced Materials
A significant application of N-Boc-1,3-propanediamine is in the synthesis of structurally defined long-chain polyamines (LCPAs). rsc.orgrsc.org These are polymers consisting of repeating 1,3-propanediamine units. Natural LCPAs are often heterogeneous mixtures, making it difficult to study their structure-activity relationships. rsc.orgrsc.org Chemical synthesis using protected monomers like N-Boc-1,3-propanediamine allows for the creation of homogeneous LCPAs with a precise number of repeating units, which is essential for developing advanced materials and for the quantitative evaluation of biological properties. rsc.org
Researchers have developed iterative coupling strategies to build these chains. A common approach involves using monomers with two different amine protecting groups that can be removed under orthogonal conditions. For example, in one strategy, selective N-protection of 1,3-propanediamine with a nosyl (Ns) group is followed by N-Boc protection of the remaining amine. rsc.orgrsc.org This doubly protected monomer can then be used in a stepwise synthesis.
A significant challenge in synthesizing very long polyamines is their poor solubility. For instance, a 12-mer LCPA protected with eleven Ns groups was found to be insoluble in common organic solvents, hindering further reactions. rsc.orgresearchgate.netrsc.org To overcome this, researchers have explored alternative protecting group strategies, such as using the photoremovable NPEC (N-(2-(4-nitrophenyl)ethoxycarbonyl)) group as a temporary protecting group, which is orthogonal to both Boc and Ns groups. rsc.org This allows for the synthesis of soluble, structurally defined LCPAs, such as 6-mers and 12-mers, by dimerizing or tetramerizing smaller, more soluble triamine units. rsc.org
Table 3: Example Synthesis of a Structurally Defined 3-mer Triamine Subunit
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | 1,3-propanediamine (3) | NsCl, aq. NaOH, Dioxane | N-Ns-1,3-propanediamine (4) | 99% | rsc.orgrsc.org |
| 2 | Compound (4) | Boc₂O, Et₃N, CHCl₃ | N-Boc-N'-Ns-1,3-propanediamine | - | rsc.orgrsc.org |
| 3 | Product from Step 2 & 1,3-dibromopropane (B121459) (6) | K₂CO₃, DMF | 2-mer diamine (7) | 80% (over 2 steps) | rsc.orgrsc.org |
| 4 | Compound (7) & N-Ns-3-aminopropanol (8) | Cs₂CO₃, DMF | 3-mer alcohol (9) | 83% | rsc.org |
This iterative approach, combining different protecting groups including Boc, is fundamental to creating homogeneous LCPAs for applications in materials science and for synthesizing complex natural products like protoaculeine B. rsc.orgresearchgate.netrsc.org
Advanced Analytical and Spectroscopic Characterization Methodologies for N Boc 1,3 Propanediamine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationmedkoo.comchemimpex.com
NMR spectroscopy stands as a cornerstone for the structural elucidation of N-Boc-1,3-propanediamine, providing unambiguous information about the carbon-hydrogen framework and the chemical environment of specific atoms.
Proton NMR Spectroscopic Analysis of Amine and Carbamate (B1207046) Environmentsmedkoo.com
Proton (¹H) NMR spectroscopy is instrumental in defining the arrangement of protons within the N-Boc-1,3-propanediamine molecule. The spectrum reveals characteristic signals that correspond to the distinct proton environments of the amine and carbamate groups.
Key proton signals for N-Boc-1,3-propanediamine are typically observed at the following chemical shifts (δ) in deuterated chloroform (B151607) (CDCl₃):
A singlet at approximately 1.43 ppm, integrating to nine protons, is indicative of the tert-butyl (t-Boc) protecting group.
Multiplets in the range of 2.65–3.41 ppm correspond to the four protons of the methylene (B1212753) groups in the propanediamine backbone (CH₂NH and CH₂NH₂).
Broad signals, which can appear between δ 5.78 and 7.32 ppm, are characteristic of the amine protons (NH and NH₂), with their exact position and broadness being influenced by solvent and concentration. For its hydrochloride salt, these broad signals are also characteristic.
Interactive Data Table: ¹H NMR Chemical Shifts for N-Boc-1,3-propanediamine
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| tert-Butyl (C(CH₃)₃) | ~1.43 | Singlet | 9H |
| Methylene (CH₂CH₂CH₂) | ~1.6-1.8 | Multiplet | 2H |
| Methylene (NH-CH₂) | ~2.6-3.1 | Multiplet | 2H |
| Methylene (CH₂-NH₂) | ~2.6-3.1 | Multiplet | 2H |
| Amine (NH and NH₂) | ~5.78-7.32 | Broad Signal | 3H |
Carbon-13 NMR Spectroscopy for Carbon Backbone Confirmationchemimpex.com
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. This technique is crucial for confirming the presence and connectivity of all carbon atoms within the N-Boc-1,3-propanediamine structure.
Characteristic ¹³C NMR signals for the N-Boc-1,3-propanediamine backbone and protecting group include:
A signal around 155 ppm corresponds to the carbamate carbonyl carbon.
Resonances for the methylene carbons of the propyl chain are typically found between δ 2.6 and 3.1 ppm.
The carbons of the tert-butyl group appear at distinct chemical shifts.
Gas Chromatography (GC) with Nitrogen-Thermal Conductivity Detection (NTD) for Purity Assessmentmedkoo.com
Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile compounds like N-Boc-1,3-propanediamine. When coupled with a Nitrogen-Thermal Conductivity Detector (NTD), it offers enhanced selectivity for nitrogen-containing compounds. This method is routinely used to determine the assay of N-Boc-1,3-propanediamine, with purity levels often specified as ≥97.0% or ≥98.0% by GC. chemimpex.comsigmaaldrich.comsigmaaldrich.comavantorsciences.comavantorsciences.com The technique effectively separates the main compound from any residual starting materials, by-products, or solvents, providing a quantitative measure of its purity.
Infrared (IR) Spectroscopy for Functional Group Identificationchemimpex.com
Infrared (IR) spectroscopy is a rapid and non-destructive method used to identify the key functional groups present in N-Boc-1,3-propanediamine. The IR spectrum displays characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule.
Key IR absorption bands for N-Boc-1,3-propanediamine include:
A strong C=O stretching vibration for the carbamate group, typically observed in the region of 1680–1720 cm⁻¹.
N-H bending vibrations around 1600 cm⁻¹, confirming the presence of the amine groups.
C-H stretching vibrations from the alkyl groups.
The conformity of the infrared spectrum is a standard quality control specification for this compound. thermofisher.comthermofisher.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight of N-Boc-1,3-propanediamine and for gaining insights into its structure through fragmentation analysis. The exact mass of N-Boc-1,3-propanediamine is 174.1368, with a molecular weight of 174.24. medkoo.com
Using techniques like Electrospray Ionization (ESI), the molecular ion peak can be observed. For instance, in the analysis of a related derivative, N-Boc-butane-1,3-diamine hydrochloride, an ESI mass spectrum shows a molecular ion peak at m/z 224.73 [M]⁺. The fragmentation pattern can also provide valuable structural information, such as the loss of the Boc group (m/z 124.73) or the tert-butyl moiety (m/z 57). For N-Boc-1,3-propanediamine hydrochloride, ESI-MS typically shows the protonated molecule [M+H]⁺ of the free base at m/z 235.1 and the ion corresponding to the loss of the chloride counter-ion at m/z 199.1.
Computational and Theoretical Spectroscopy for Data Correlation and Predictionchemimpex.com
Computational and theoretical spectroscopy play an increasingly important role in the analysis of N-Boc-1,3-propanediamine and its derivatives. These methods, often employing Density Functional Theory (DFT), can be used to calculate and predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies. montclair.edu These theoretical predictions can then be correlated with experimental data to aid in spectral assignment and to provide a deeper understanding of the molecule's conformational properties. montclair.edu For instance, computational models can be used to gain three-dimensional insights where crystallographic data is limited.
Emerging Research Directions and Future Perspectives
Innovations in Sustainable Synthesis and Green Chemistry Approaches
The chemical industry's increasing focus on sustainability is driving the development of greener synthetic routes for essential building blocks like N-Boc-1,3-propanediamine. Researchers are exploring methods that minimize waste, reduce energy consumption, and utilize renewable resources. One promising approach involves the use of biocatalysis, where enzymes are employed to achieve high selectivity and efficiency under mild reaction conditions. Additionally, flow chemistry is being investigated as a scalable and safer alternative to traditional batch processes, offering precise control over reaction parameters and minimizing the use of hazardous solvents. sincerechemicals.com
A significant development in this area is the one-pot conversion of N-Nosyl (Ns) protected polyamines to their N-Boc protected counterparts. researchgate.net This method, utilizing thiophenol (PhSH) and cesium carbonate (Cs2CO3) for deprotection followed by the addition of di-tert-butyl dicarbonate (B1257347) (Boc2O), demonstrates high average yields, particularly for longer polyamine chains. researchgate.net Such one-pot procedures streamline the synthesis process, reducing the number of isolation and purification steps, which aligns with the principles of green chemistry.
| Green Chemistry Approach | Key Features | Potential Advantages |
| Biocatalysis | Use of enzymes as catalysts. | High selectivity, mild reaction conditions, reduced waste. |
| Flow Chemistry | Continuous reaction in a tube or pipe. sincerechemicals.com | Enhanced safety, scalability, precise process control. sincerechemicals.com |
| One-Pot Synthesis | Multiple reaction steps in a single reactor. researchgate.net | Reduced solvent usage, time and energy savings, higher overall yield. researchgate.net |
Expanding the Scope of Catalytic and Asymmetric Applications for N-Boc-1,3-propanediamine Derivatives
Derivatives of N-Boc-1,3-propanediamine are increasingly being utilized as ligands and chiral auxiliaries in catalytic and asymmetric synthesis. The presence of two nitrogen atoms, one of which is protected, allows for the creation of unique bidentate ligands that can coordinate with metal centers to catalyze a variety of organic transformations with high enantioselectivity.
Research has demonstrated the use of N-Boc-1,3-propanediamine in the synthesis of chiral ligands for asymmetric hydrogenation, a crucial process in the pharmaceutical industry for producing enantiomerically pure drugs. researchgate.net Furthermore, its derivatives are being explored in asymmetric Mannich reactions and Michael additions, expanding the toolbox for the stereoselective formation of carbon-carbon and carbon-nitrogen bonds. researchgate.net The development of novel catalysts based on this scaffold is expected to lead to more efficient and selective methods for synthesizing complex chiral molecules. researchgate.net
Exploration of Novel Biomedical and Biotechnological Applications Beyond Established Areas
While N-Boc-1,3-propanediamine is a well-established building block in the synthesis of pharmaceuticals, researchers are actively exploring its potential in novel biomedical and biotechnological applications. chemimpex.commyskinrecipes.com One area of significant interest is the development of new drug delivery systems. The ability to functionalize the free amine group of N-Boc-1,3-propanediamine allows for its conjugation to various molecules, including drugs, targeting ligands, and polymers, to create sophisticated drug carriers. chemimpex.com
For instance, polyurethane films modified with N-Boc-1,3-propanediamine and subsequently grafted with chondroitin (B13769445) sulfate (B86663) have shown promising antifouling properties. rsc.orgresearchgate.net This is particularly relevant for the development of biomedical devices like urinary stents with reduced encrustation. researchgate.net Another novel application lies in the synthesis of betulinic acid derivatives with anti-HIV profiling. mdpi.com The N-Boc-1,3-diaminopropane linker has been successfully conjugated to betulinic acid, leading to the creation of bevirimat (B1684568) derivatives, which are inhibitors of HIV-1 particle maturation. mdpi.com
Integration with High-Throughput Synthesis and Screening Methodologies for Drug Discovery
The demand for new therapeutic agents has spurred the integration of N-Boc-1,3-propanediamine into high-throughput synthesis and screening (HTS) platforms for drug discovery. Its versatility as a scaffold allows for the rapid generation of large libraries of diverse compounds by reacting the free amine with a wide array of building blocks. nih.gov
These compound libraries can then be screened against various biological targets to identify potential drug candidates. For example, derivatives of 1-heteroaryl-1,3-propanediamine have been synthesized and identified as potent antagonists of the CC-chemokine receptor 5 (CCR5), a key target for preventing HIV-1 entry into host cells. nih.gov Structure-based drug design, coupled with HTS, led to the discovery of compounds with excellent anti-HIV-1 activity and favorable pharmacokinetic profiles. nih.gov The compatibility of N-Boc-1,3-propanediamine with automated synthesis platforms makes it an ideal building block for accelerating the drug discovery process.
Advanced Computational Design and Prediction of N-Boc-1,3-propanediamine Reactivity and Selectivity
Computational chemistry is playing an increasingly vital role in understanding and predicting the behavior of molecules like N-Boc-1,3-propanediamine. Advanced computational models are being employed to design novel derivatives with specific properties and to predict their reactivity and selectivity in various chemical reactions.
For example, computational modeling has been used to design inhibitors of farnesyltransferase, an enzyme implicated in cancer. nih.gov By employing programs like GOLD, researchers identified that an ethylenediamine (B42938) scaffold, a close relative of the propanediamine scaffold, could be optimized to furnish potent inhibitors. nih.gov Similarly, computational studies are being used to understand the mechanism of thermolytic N-Boc deprotection, which can aid in optimizing reaction conditions and predicting the compatibility of this protecting group strategy with various functional groups. researchgate.net The synergy between computational design and experimental synthesis is expected to accelerate the discovery of new applications for N-Boc-1,3-propanediamine and its derivatives.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-Boc-1,3-propanediamine derivatives in organic chemistry?
- Methodological Answer : The synthesis of N-Boc-1,3-propanediamine derivatives often involves coupling reactions under controlled conditions. For example, nucleophilic ring-opening reactions with δ-gluconolactone require N-Boc-1,3-propanediamine in dichloromethane at 0°C, followed by room-temperature stirring for 6 hours to ensure complete imine reduction or amide bond formation . Purification typically involves extraction with dichloromethane, brine washing, and drying over anhydrous sodium sulfate. Optimizing stoichiometry (1.0 equivalent of reactants) and solvent polarity is critical to minimize side reactions .
Q. What analytical techniques are critical for characterizing N-Boc-1,3-propanediamine and its derivatives?
- Methodological Answer :
- Gas Chromatography with Nitrogen-Thermal Conductivity Detection (GC/NT) : Used to confirm purity (>97%) by quantifying residual solvents or unreacted starting materials .
- Nuclear Magnetic Resonance (NMR) : Essential for structural confirmation, particularly for verifying Boc group integrity and amine proton environments. For example, δ 1.43 ppm (tert-butyl protons) and δ 3.10–3.41 ppm (propylamine chain protons) are characteristic in H NMR spectra .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., m/z 621 [M+H]+ for intermediates in nucleoside analogue synthesis) .
Q. What safety protocols are essential when handling N-Boc-1,3-propanediamine in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to acute toxicity risks (LD data-dependent) .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation hazards, as the compound may release toxic vapors during deprotection (e.g., trifluoroacetic acid (TFA) treatment) .
- Waste Management : Neutralize acidic or basic waste streams post-deprotection and segregate organic solvents for proper disposal .
Advanced Research Questions
Q. How does N-Boc-1,3-propanediamine facilitate the development of PET imaging agents in oncology?
- Methodological Answer : N-Boc-1,3-propanediamine serves as a linker in synthesizing Ga-labeled radiotracers. For instance, it replaces tosylamide groups in gemcitabine analogues, enabling conjugation with SCN-Bn-NOTA chelators. After Boc deprotection with TFA, the terminal amine reacts with the chelator, forming complexes that bind Ga. These radiotracers exhibit rapid renal clearance in murine models, making them suitable for imaging pancreatic tumors . Key challenges include maintaining hydrophilicity to avoid hepatobiliary excretion and ensuring radiochemical purity (>95%) via instant thin-layer chromatography (iTLC) .
Q. What strategies are employed to overcome deprotection challenges of the Boc group in N-Boc-1,3-propanediamine during synthesis?
- Methodological Answer : Boc removal typically uses TFA in dichloromethane (2–4 hours, 0°C to RT). To prevent side reactions (e.g., tert-butyl carbocation formation), scavengers like triisopropylsilane (TIS) are added. For acid-sensitive substrates, milder conditions (e.g., HCl in dioxane) may be employed. Post-deprotection, neutralization with NaHCO and extraction with ethyl acetate minimizes degradation .
Q. How is N-Boc-1,3-propanediamine utilized in designing antimicrobial hydrogels or polymers?
- Methodological Answer : N-Boc-1,3-propanediamine acts as a cross-linker in hydrophilic polymers. For example, polycationic hydrogels are synthesized by reacting it with sulfonated monomers, forming networks with quaternary ammonium groups. These hydrogels show prolonged antimicrobial activity against Staphylococcus aureus (MIC: 2–8 µg/mL) due to electrostatic disruption of bacterial membranes. Swelling ratios (>2000%) and mechanical stability are tuned by varying the diamine-to-monomer ratio .
Data Contradictions and Resolution
- Synthesis Temperature Variability : reports room-temperature coupling in dichloromethane, while uses 65°C in 1,4-dioxane for nucleoside analogue synthesis. This discrepancy highlights substrate-specific reactivity; elevated temperatures may accelerate sluggish reactions but risk Boc group cleavage. Researchers should screen temperatures (25–65°C) and monitor via TLC .
- Analytical Discrepancies : GC/NT purity (97%) in contrasts with HRMS data in , which may reflect differences in detection limits. Cross-validation using complementary techniques (e.g., HPLC-MS) is advised.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
